Ethallobarbital
Description
Historical Perspectives in Barbiturate (B1230296) Research
The history of barbiturate research is a compelling story of chemical innovation, therapeutic breakthroughs, and evolving safety concerns. It reflects the broader development of psychopharmacology and the continuous search for effective treatments for conditions like insomnia, anxiety, and seizure disorders.
The initial understanding of barbiturates was primarily centered on their ability to induce sleep. The first commercially available barbiturate, barbital (B3395916), was marketed for this purpose in 1904 nih.gov. Early research focused on synthesizing new derivatives and characterizing their potency and duration of action as hypnotics.
Over time, the pharmacological understanding of barbiturates deepened significantly. Researchers discovered their broader central nervous system (CNS) depressant effects, leading to their use as anxiolytics, anticonvulsants, and anesthetics. This expanded utility was a direct result of a growing understanding of their mechanism of action, which involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor europa.eu. This modulation of GABAergic transmission is responsible for the spectrum of effects observed with barbiturates, from mild sedation to general anesthesia uokerbala.edu.iqmlsu.ac.in.
A significant development in the pharmacological understanding of barbiturates was the recognition of their potential for dependence and the dangers of overdose, which became more apparent by the 1950s. This realization, coupled with the advent of benzodiazepines in the 1960s, which offered a wider therapeutic index, led to a decline in the widespread use of barbiturates nih.govquizlet.com.
In the early to mid-20th century, a primary method for classifying barbiturates was based on their duration of action. This classification was crucial for determining their clinical applications europa.eunih.gov. The categories generally included:
Ultra-short-acting: Used for anesthesia induction.
Short-acting: Primarily for insomnia.
Intermediate-acting: For insomnia and sedation.
Long-acting: Used as anticonvulsants and for daytime sedation.
Ethallobarbital, with its designation as a sedative and hypnotic, would have been placed within the short- to intermediate-acting category. This classification is based on its intended therapeutic use to induce sleep, with an onset of action within 15 to 40 minutes and a duration of effect lasting up to six hours, which is characteristic of this class sutterhealth.org. The presence of the allyl group at the C5 position of the barbituric acid structure is a key determinant of its pharmacokinetic properties and contributes to its potency nih.gov.
| Classification | Typical Duration of Action | Primary Clinical Use | Example Compounds |
|---|---|---|---|
| Ultra-short-acting | Minutes | Anesthesia induction | Thiopental, Methohexital |
| Short-acting | Up to 6 hours | Hypnotic (for sleep onset) | Pentobarbital, Secobarbital |
| Intermediate-acting | 6-8 hours | Hypnotic (for sleep maintenance), Sedative | Amobarbital, Butabarbital |
| Long-acting | Over 12 hours | Anticonvulsant, Daytime sedative | Phenobarbital (B1680315) |
This table provides a general classification of barbiturates based on their duration of action and primary clinical uses during the peak of their application.
Scope and Significance of this compound Research
While clinical and research interest in most barbiturates, including this compound, has waned considerably, the existing body of knowledge continues to be relevant for understanding the principles of sedative-hypnotic pharmacology. Furthermore, specific chemical features of certain barbiturates may still hold research interest.
Despite a long history of use, there remain areas in barbiturate pharmacology that are not fully understood. The decline in their clinical use has also led to a reduction in research, leaving several questions unanswered.
Identified Research Gaps:
Detailed Pharmacokinetics of Lesser-Used Barbiturates: While the pharmacokinetics of commonly used barbiturates like phenobarbital and thiopental are well-documented, less common derivatives such as this compound have not been as extensively studied. Detailed metabolic pathways and pharmacokinetic profiles in various populations could provide a more complete picture of this drug class.
Structure-Activity Relationships of Allyl-Substituted Barbiturates: The presence of an allyl group, as seen in this compound, is known to influence potency. A more systematic investigation into the structure-activity relationships of allyl-substituted barbiturates could offer insights into the design of novel CNS depressants with more specific actions. Research has indicated that the replacement of an ethyl group with an allyl substituent can increase a drug's potency nih.gov.
Neurobiological Impact Beyond GABA: While the primary mechanism of action is through the GABA-A receptor, the full spectrum of the neurobiological effects of different barbiturates at a molecular level is not completely elucidated. Further research could explore their interactions with other neurotransmitter systems and intracellular signaling pathways.
Future Research Directions:
Re-evaluation for Niche Therapeutic Applications: Although largely replaced, there may be specific, narrow clinical scenarios where the unique properties of a particular barbiturate could be beneficial. Research could explore the potential of compounds like this compound or its analogs in highly specific and controlled therapeutic contexts where other agents have failed.
Use as Pharmacological Tools: The well-defined mechanism of action of barbiturates makes them valuable tools in neuropharmacological research. Specific derivatives could be used to probe the function of the GABA-A receptor and to understand the neurobiology of sleep, anxiety, and epilepsy.
Development of Novel Derivatives with Improved Safety: Insights gained from the structure-activity relationships of older barbiturates, including the role of substituents like the allyl group in this compound, could potentially inform the development of new classes of CNS depressants with a wider therapeutic window and a lower potential for dependence and overdose.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2373-84-4 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14) |
InChI Key |
QPADNTZLUBYNEN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC=C |
Other CAS No. |
2373-84-4 |
solubility |
0.02 M |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology Approaches for Ethallobarbital and Analogs
Academic Research on Synthesis Routes for Barbiturates
The synthesis of barbiturates generally involves the condensation of a malonic acid derivative with urea (B33335) or thiourea, forming the characteristic pyrimidine-2,4,6-trione ring system. This core structure can be modified by varying the substituents, particularly at the C-5 position, which profoundly influences the pharmacological properties of the resulting compounds mdpi.comirapa.orgnih.gov. Numerous academic studies have explored diverse synthetic methodologies to access a wide array of barbiturate (B1230296) derivatives, often employing multi-component reactions and various catalytic systems to achieve efficient and selective synthesis mdpi.comeurekaselect.comresearchgate.netacs.org.
Stereoselective Synthesis Research
Ethallobarbital, chemically known as 5-ethyl-5-(1-methylbutyl)barbituric acid, has been identified as an achiral compound nih.gov. Consequently, stereoselective synthesis, which aims to produce specific enantiomers or diastereomers of chiral molecules, is not directly applicable to this compound itself. However, significant academic research has been dedicated to the stereoselective synthesis of other barbiturate analogs that possess chiral centers. These studies are crucial for understanding how stereochemistry influences biological activity.
Research has explored the diastereoselective synthesis of complex spirocyclic barbiturates and fused ring systems, often employing cascade reactions or rearrangements. For example, thermal rearrangements of spirocyclopropyl barbiturates have been reported to yield furo[2,3-d]pyrimidines with defined stereochemistry rsc.orgrsc.org. Other studies have utilized cycloaddition reactions to create dispirobarbiturates with high diastereomeric ratios acs.org. Investigations into the binding of barbiturates to biomolecules, such as apoferritin, have also highlighted the impact of stereochemistry, with enantiomers exhibiting differential binding affinities researchgate.net. These advancements in stereoselective synthesis of barbiturate analogs contribute to a deeper understanding of molecular recognition and drug design principles applicable to the broader barbiturate class.
Continuous-Flow Synthesis Applications for Related Compounds
The adoption of continuous-flow synthesis in pharmaceutical manufacturing is driven by its advantages in process control, safety, scalability, and efficiency compared to traditional batch methods researchgate.net. While direct applications of continuous-flow synthesis specifically for this compound are not extensively documented in the provided literature, the methodology is being increasingly applied to the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) researchgate.netresearchgate.net.
Research has indicated the use of continuous-flow techniques in the synthesis of barbiturate derivatives from imines, utilizing continuous flow injection analysis uobaghdad.edu.iq. The general trend in organic synthesis, particularly for complex molecules and APIs, is towards the implementation of flow chemistry to optimize reaction conditions, improve mass transfer, and minimize side reactions researchgate.net. This suggests a potential avenue for developing more efficient and sustainable synthetic routes for this compound and its analogs in the future.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity. For barbiturates, SAR investigations have primarily focused on the substituents at the C-5 position of the barbituric acid ring, as these groups critically influence potency, duration of action, and the type of pharmacological effect mdpi.comcutm.ac.in.
Table 1: Structure-Activity Relationship Trends in Barbiturates
| Structural Modification at C-5 Position | Impact on Activity/Duration | Example/Note |
| Branched alkyl chain isomer | Increased activity, shorter duration | Pentobarbital |
| Unsaturated alkyl substituents | Increased susceptibility to oxidation, shorter action | Secobarbital |
| Aromatic or alicyclic substituents | Greater potency than aliphatic groups of similar carbon count | General trend |
| Total carbon atoms (4-10) | Optimal therapeutic action | General trend |
| Inverse correlation with total carbon atoms | Shorter duration of action | General trend |
| Methylation of imide hydrogen | Alters onset and duration of action | Mephobarbital |
Derivatization strategies have also involved incorporating different functional groups or ring systems onto the barbiturate scaffold. For instance, the synthesis of fluorinated barbiturate analogs has been pursued for applications in molecular imaging rsc.org. Furthermore, the development of barbiturate-sulfonate hybrids has been explored for their potential as cholinesterase inhibitors tandfonline.com. These derivatization efforts aim to fine-tune physicochemical properties and target interactions, leading to compounds with enhanced or novel biological activities.
Computational Studies in Barbiturate Design
Computational chemistry plays a vital role in modern drug design, including the development of barbiturates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and in silico pharmacological consensus analysis (PHACA) are employed to predict binding affinities, understand molecular interactions with biological targets, and guide synthetic efforts acs.orgscielo.org.mxresearchgate.netscielo.org.mxmdpi.comresearchgate.net.
Computational studies have been instrumental in designing barbiturate derivatives with specific therapeutic targets, such as those aimed at treating diabetes. By simulating the interaction of potential drug candidates with target proteins like PPAR-γ and GPR40, researchers can identify compounds with favorable binding modes and predict their efficacy scielo.org.mxresearchgate.netscielo.org.mx. These in silico approaches help prioritize compounds for synthesis and experimental validation, accelerating the drug discovery process and enabling the rational design of molecules with improved pharmacological profiles tandfonline.comresearchgate.net.
This compound in Chemical Probe Development
Chemical probes are essential tools in chemical biology for investigating biological processes, identifying drug targets, and elucidating molecular mechanisms. Barbiturates and their derivatives have been explored for their potential in developing such probes.
Research has demonstrated the synthesis of barbiturate-based fluorescent probes designed to visualize and study cellular targets, such as L-type voltage-gated calcium channels researchgate.net. Additionally, fluorinated barbiturate analogs have been developed as radiotracers for molecular imaging techniques like Positron Emission Tomography (PET), with potential applications in diagnosing neurological diseases such as Alzheimer's rsc.org. These probes leverage the ability of barbiturates to interact with biological macromolecules and cross biological barriers like the blood-brain barrier rsc.org. Other studies have focused on developing covalent probes targeting specific enzymes or signaling pathways, utilizing barbiturate scaffolds or related heterocyclic structures rsc.orgmdpi.com. While this compound itself is not explicitly highlighted as a chemical probe in the reviewed literature, the general utility of the barbiturate scaffold in creating molecules for biological investigation is well-established.
Molecular and Cellular Mechanisms of Action of Ethallobarbital
Interactions with Gamma-Aminobutyric Acid Type A (GABAA) Receptors
The GABAA receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. Ethallobarbital, like other barbiturates, enhances the inhibitory effects of GABA by interacting with the GABAA receptor complex. patsnap.comresearchgate.net
Allosteric Modulation of GABAA Receptor Function
This compound acts as a positive allosteric modulator of the GABAA receptor. wikipedia.orgyoutube.com This means it binds to a site on the receptor that is distinct from the GABA binding site and, in doing so, enhances the receptor's response to GABA. wikipedia.orgyoutube.com This allosteric binding induces a conformational change in the receptor that increases its affinity for GABA or the efficacy of GABA once it is bound. patsnap.com
A key mechanism by which this compound and other barbiturates potentiate GABAergic neurotransmission is by increasing the duration of the opening of the chloride ion channel. researchgate.net When GABA binds to its receptor in the presence of a barbiturate (B1230296), the channel remains open for a longer period, allowing a greater influx of chloride ions and resulting in a more pronounced and prolonged hyperpolarization of the neuron. nih.gov
While both barbiturates and benzodiazepines are positive allosteric modulators of the GABAA receptor, their binding sites and mechanisms of action differ. youtube.comyoutube.com Benzodiazepines bind to a specific site at the interface of the α and γ subunits of the receptor and increase the frequency of chloride channel opening in the presence of GABA. wikipedia.orgnih.govnih.gov In contrast, barbiturates are thought to bind to a different site, likely on the β subunit, and increase the duration of channel opening. researchgate.netwikipedia.org This fundamental difference in mechanism contributes to the distinct pharmacological profiles of these two classes of drugs.
Role of GABAA Receptor Subunit Composition in Modulatory Effects
The GABAA receptor is a pentameric protein, typically composed of a combination of different subunit isoforms (e.g., α, β, γ, δ, ε). nih.govmdpi.com The specific subunit composition of a GABAA receptor subtype determines its pharmacological properties, including its sensitivity to various modulators like this compound. nih.gov While the precise subunit requirements for the actions of all barbiturates are not fully elucidated, it is known that the β subunit is critical for their modulatory effects. researchgate.netwikipedia.org The diversity of GABAA receptor subtypes throughout the central nervous system contributes to the wide range of effects produced by barbiturates.
Research utilizing transgenic and knock-out animal models has been instrumental in dissecting the role of specific GABAA receptor subunits in mediating the effects of barbiturates. For instance, studies with knock-in mice containing mutations in specific α subunits have demonstrated altered behavioral responses to GABAergic drugs. nih.gov Similarly, α1 subunit knock-out mice have shown altered sensitivities to the effects of diazepam, highlighting the importance of this subunit in GABAergic modulation. nih.gov While specific studies on this compound in such models are not detailed in the provided context, these approaches have been crucial in understanding the broader mechanisms of barbiturate action at the molecular level.
Anion Dependence of Barbiturate-GABAA Receptor Binding
The interaction of barbiturates with the GABAA receptor complex is intricately linked to the ionic environment, particularly the presence of specific anions. Research has demonstrated that the ability of barbiturates to enhance the binding of benzodiazepines to their receptor sites is dependent on the presence of anions that can permeate the chloride channel associated with the GABAA receptor nih.gov. This finding suggests a close functional and allosteric coupling between the barbiturate binding site, the benzodiazepine binding site, and the ionophore component of the receptor complex nih.gov.
The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, primarily conducts chloride ions (Cl⁻) into the neuron news-medical.netyoutube.com. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect patsnap.comwikipedia.org. Barbiturates enhance the effect of GABA by prolonging the duration of the chloride channel opening, thereby increasing the total influx of chloride ions for a given concentration of GABA patsnap.comyoutube.com.
The anion-dependent nature of barbiturate action underscores that their modulatory effect is not merely a result of binding to a recognition site but is also contingent on the functional state of the ion channel itself. This dependency highlights the sophisticated allosteric modulation that governs the activity of the GABAA receptor complex.
Modulation of Excitatory Neurotransmission
Barbiturates have been shown to antagonize the function of ionotropic glutamate receptors, which are critical for fast excitatory synaptic transmission wikipedia.org. Specifically, they can inhibit the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors nih.govmdpi.com.
Research has demonstrated that barbiturates, such as phenobarbital (B1680315), can inhibit AMPA receptor function patsnap.comnih.govnih.govresearchgate.net. The extent of this inhibition can be influenced by the subunit composition of the AMPA receptor. For instance, AMPA receptors lacking the GluR2 subunit are less sensitive to inhibition by pentobarbital nih.gov. Studies have shown that phenobarbital inhibits the human GluA2(R) subunit of the AMPA receptor with an IC₅₀ value of 730,000 nM nih.govresearchgate.net. The ability to block these receptors reduces the influx of sodium ions in response to glutamate, thereby dampening excitatory neurotransmission.
The study of kainate receptors has often been complicated by the fact that kainate itself can also activate AMPA receptors nih.govcore.ac.uk. However, the development of selective AMPA receptor antagonists has allowed for the isolation and study of kainate receptor-mediated responses nih.govcore.ac.uk. While direct studies on this compound's specific effects on kainate receptors are limited, the general action of barbiturates on ionotropic glutamate receptors suggests a potential for interaction.
| Barbiturate | AMPA Receptor Subunit | IC₅₀ (nM) |
|---|---|---|
| Phenobarbital | hGluA2(R) | 730,000 |
Other Potential Receptor and Ion Channel Interactions
The pharmacological actions of this compound are not limited to GABAA and glutamate receptors. Research into barbiturates has revealed interactions with other ion channels and has highlighted the chemical properties of the barbituric acid structure that lend themselves to broader applications in chemistry.
As mentioned in the context of neurotransmitter release, barbiturates have been shown to directly inhibit voltage-gated calcium channels (VGCCs) nih.govnih.govnih.gov. Studies have demonstrated that barbiturates can decrease the voltage-dependent calcium conductance in neurons nih.gov. This inhibition of calcium influx can have several downstream effects, including the modulation of neurotransmitter release and a reduction in neuronal excitability patsnap.comnih.gov. The mechanism of this inhibition may involve an enhancement of calcium channel inactivation or a direct block of the open channel nih.gov. Some research suggests that barbiturates can inhibit L-type voltage-gated calcium channels at clinically relevant concentrations nih.gov. The inhibition of P/Q-type high-voltage activated calcium channels is another mechanism through which barbiturates may inhibit glutamate release nih.gov.
| Barbiturate | Effect on Calcium Current | Proposed Mechanism |
|---|---|---|
| Pentobarbital | Reduced inward calcium current | Enhanced channel inactivation or open channel block |
| Phenobarbital | Decreased calcium-dependent component of action potentials | Reduced calcium conductance |
The barbituric acid scaffold, the core structure of this compound and other barbiturates, possesses chemical properties that make it a versatile tool in coordination and supramolecular chemistry researchgate.netresearchgate.net. The carbonyl and imino groups of the barbiturate ring can act as hydrogen bond donors and acceptors, and the molecule can be deprotonated to form a barbiturate anion researchgate.netnih.gov. This anion can then act as a ligand, coordinating with a wide range of metal ions through its oxygen and, in some cases, nitrogen atoms researchgate.netnih.govacademicjournals.orgnih.gov.
This ability to coordinate with metals has led to the synthesis and characterization of numerous metal-barbiturate complexes researchgate.netnih.govacademicjournals.orgnih.gov. The structure of these complexes is influenced by factors such as the size of the metal cation and the stoichiometry of the reaction nih.gov. The study of these coordination compounds is relevant to the design of new materials and has potential applications in areas such as catalysis and molecular recognition researchgate.net. Furthermore, the potential of barbituric acid derivatives to act as anion receptors has been a subject of investigation researchgate.net.
Preclinical Pharmacological and Biochemical Research on Ethallobarbital
In Vivo Preclinical Pharmacodynamic Research Models
Animal Models for Investigating Receptor Binding and Occupancy:The primary mechanism of action for barbiturates involves the positive allosteric modulation of GABA-A receptors.nih.govnih.govHowever, specific studies quantifying the receptor binding affinity (e.g., Ki, IC50) or receptor occupancy of Ethallobarbital in animal models are not described in the available research. Studies confirm a correlation between the anesthetic activity of barbiturates and their ability to enhance GABA binding, but do not provide specific data for this compound.nih.gov
Due to this lack of specific scientific data, generating a detailed and accurate article that strictly adheres to the requested outline is not feasible. The available information is too general to support the creation of the specified subsections and data tables with the required level of detail focused solely on this compound.
Electrophysiological Studies in Animal Brain Slices/In Vivo (mechanistic focus)
While direct electrophysiological studies specifically investigating this compound are not extensively available in publicly accessible literature, the mechanism of action for barbiturates, in general, is well-established. Barbiturates are known to act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. mdpi.comwikipedia.org
The binding of barbiturates to a distinct site on the GABA-A receptor complex potentiates the effect of GABA. mdpi.com This potentiation is achieved by increasing the duration of chloride channel opening in response to GABA binding, leading to an enhanced influx of chloride ions into the neuron. wikipedia.org The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a depressant effect on the central nervous system. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA. mdpi.com
Given that this compound is a member of the barbiturate (B1230296) class, it is highly probable that its primary mechanism of action involves the potentiation of GABAergic neurotransmission through the modulation of GABA-A receptors. Electrophysiological studies on other barbiturates, such as pentobarbital, have demonstrated these effects in detail using techniques like patch-clamp recordings in neuronal preparations. These studies have shown that barbiturates increase the decay time of inhibitory postsynaptic currents (IPSCs), consistent with a prolonged channel opening time. It is expected that this compound would exhibit a similar profile in such experimental settings.
Biochemical Markers of Response in Preclinical Models
Direct preclinical studies on specific biochemical markers of response to this compound are limited. However, research on other barbiturates provides insights into the potential biochemical changes that might be associated with this compound administration.
One area of investigation for central nervous system depressants is their effect on brain monoamine levels. Studies on barbital (B3395916), for instance, have shown that it can decrease the synthesis of catecholamines in various brain regions. nih.gov Additionally, both barbital and lorazepam have been found to reduce the formation of the dopamine (B1211576) metabolite DOPAC. nih.gov In contrast, ethanol, another CNS depressant, has been shown to increase the synthesis of catecholamines. nih.gov These findings suggest that different classes of sedative-hypnotics can have distinct effects on monoaminergic systems. It is plausible that this compound, as a barbiturate, could induce alterations in the turnover of monoamines like dopamine, norepinephrine, and serotonin, which could be investigated as potential biochemical markers of its action.
Comparative Pharmacology within the Barbiturate Class (Preclinical Focus)
The pharmacological effects of barbiturates can vary significantly based on their chemical structure. These differences are often explored through comparative preclinical studies.
Structure-Activity Relationships in Preclinical Models
The structure-activity relationship (SAR) for barbiturates has been extensively studied, with a particular focus on the substituents at the C5 position of the barbituric acid ring. youtube.comyoutube.com The hypnotic and sedative activity of barbiturates is critically dependent on the nature of these substituents.
Key principles of barbiturate SAR include:
Lipophilicity: The lipid solubility of the molecule is a major determinant of its potency and duration of action. Increasing the lipophilicity of the C5 substituents generally leads to a faster onset and shorter duration of action. youtube.com
Branching and Unsaturation: Branched or unsaturated side chains at the C5 position, such as the allyl group in this compound, tend to increase potency compared to their straight-chain, saturated counterparts. youtube.comyoutube.com
Total Number of Carbon Atoms: There is an optimal range for the total number of carbon atoms in the C5 side chains for hypnotic activity. youtube.com
A study on various allyl-substituted oxopyrimidines, including barbiturates, highlighted the importance of the position and number of allyl groups in determining their pharmacological effects. nih.gov This research demonstrated that modifications to the allyl substituents could significantly alter the depressant activities of these compounds. nih.gov Another study analyzing the reactivity of over 90 barbiturate-related compounds found that any structural change to the 5,5-dialkyl barbituric acid ring, including alterations to the 5-allyl group, reduced reactivity in a radioimmunoassay. nih.gov
| Structural Feature | Effect on Activity | Example |
|---|---|---|
| Increased Lipophilicity at C5 | Faster onset, shorter duration | Thiopental vs. Pentobarbital |
| Branched/Unsaturated C5 Side Chain | Increased potency | This compound (allyl group) |
| Polar Substituents on C5 Side Chain | Decreased potency | - |
| Methylation at N1 | No significant change in activity | Mephobarbital |
| Sulfur substitution at C2 (Thiobarbiturates) | More rapid onset, shorter duration | Thiopental |
Differential Effects Across Barbiturate Analogs on Receptor Subtypes
The GABA-A receptor is a heteropentameric complex composed of various subunit isoforms (e.g., α, β, γ, δ). nih.gov The specific subunit composition of the receptor determines its pharmacological properties, including its sensitivity to different drugs.
Preclinical research has shown that barbiturates can exhibit differential effects depending on the GABA-A receptor subtype. For instance, the affinity and efficacy of barbiturates are influenced by the subunit composition, with the α subunit appearing to be more critical than the β subunit in this regard. nih.gov Some studies suggest that the binding sites for barbiturates are located at the transmembrane domain interfaces of the receptor subunits. mdpi.comnih.gov
| Barbiturate Analog | Receptor Subtype Preference (if known) | Observed Differential Effect |
|---|---|---|
| Pentobarbital | - | Directly activates GABA-A receptors at higher concentrations. mdpi.com |
| Phenobarbital (B1680315) | - | Exhibits anticonvulsant properties at sub-hypnotic doses. |
| Etomidate (non-barbiturate, but acts on GABA-A) | β2/β3-containing receptors | Higher sensitivity compared to β1-containing receptors. mdpi.com |
| R-mTFD-MPAB (experimental barbiturate) | α+/β− and γ+/β− interfaces | Used as a structural probe for receptor subunit arrangement. nih.govnih.gov |
Advanced Analytical Methodologies for Ethallobarbital Research
Chromatographic Techniques for Research Quantification
Chromatographic techniques are fundamental in analytical research for separating, identifying, and quantifying compounds in complex matrices. For ethallobarbital, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods utilized.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds. While barbiturates like this compound may require derivatization to enhance their volatility and thermal stability for GC analysis, GC-MS offers high separation efficiency and sensitive detection through mass spectrometry.
In research settings, GC-MS can be applied to quantify this compound in biological samples such as plasma, urine, or tissue extracts. Its capability to identify compounds based on their mass-to-charge ratio and fragmentation patterns makes it invaluable for both targeted quantification and the identification of potential degradation products or related impurities. The sensitivity of GC-MS allows for the detection of this compound at low concentrations, which is essential for pharmacokinetic studies.
Illustrative GC-MS Validation Parameters: While specific GC-MS validation data for this compound in research literature is not widely available, studies on similar compounds or in related fields provide indicative parameters. For instance, GC-MS methods for other psychoactive substances have demonstrated linearity over ranges such as 5-300 ng/mL with correlation coefficients (R²) typically above 0.998 nih.gov. Limits of Detection (LOD) can range from sub-nanogram to low microgram levels, depending on the sample matrix and derivatization efficiency nih.govmdpi.com. Precision and accuracy are generally reported within acceptable limits, often with relative standard deviations (RSD) below 15% for LOD and below 10% for LOQ mdpi.com.
| Parameter | Illustrative Range/Value | Notes |
| Linearity | R² > 0.998 | For concentration ranges typically relevant to biological matrices. |
| LOD | < 1 µg/mL | Highly dependent on sample preparation and detector sensitivity. |
| LOQ | < 5 µg/mL | Crucial for accurate quantification in pharmacokinetic studies. |
| Precision (RSD) | < 15% | Intra-day and inter-day variability. |
| Accuracy (% Recovery) | 80-120% | Demonstrates the closeness of measured values to the true value. |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the quantification of non-volatile and thermally labile compounds, making it highly suitable for this compound. Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach. Method development involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., methanol/water or acetonitrile/buffer mixtures), pH, flow rate, and detection wavelength to achieve optimal separation and sensitivity.
HPLC methods are critical for determining this compound concentrations in various research samples, including biological fluids and pharmaceutical formulations. The development of stability-indicating HPLC methods is also important to monitor potential degradation products during storage or experimental conditions chromatographyonline.com.
Illustrative HPLC Method Parameters and Validation: Studies on the HPLC analysis of related compounds provide valuable insights into typical method development and validation outcomes. For example, an RP-HPLC method for ethacridine (B1671378) lactate (B86563) reported a retention time of 4.41 min, linearity in the range of 2-12 µg/mL (r²=0.9980), and LOD/LOQ values derived from signal-to-noise ratios nih.gov. Another study on colchicine (B1669291) using RP-HPLC reported LOD and LOQ values of 0.002 µg/ml and 0.011 µg/ml, respectively, with satisfactory accuracy, precision, and robustness journalirjpac.com. For Nebivolol, an RP-HPLC method achieved linearity from 10 to 50 μg/mL (r²=0.999), with LOD at 0.54 μg/mL and LOQ at 1.64 μg/mL, and %RSD for precision and robustness below 2% jpionline.org.
| Parameter | Illustrative Range/Value | Notes |
| Retention Time | ~ 3-7 min | Dependent on column, mobile phase, and flow rate. |
| Linearity | R² > 0.998 | For concentration ranges typically relevant to biological matrices. |
| LOD | 0.002 - 0.54 µg/mL | Varies based on the analyte and detection method. |
| LOQ | 0.011 - 1.64 µg/mL | Crucial for accurate quantification at low concentrations. |
| Precision (RSD) | < 2% | Inter-day and intra-day precision. |
| Accuracy (% Recovery) | 98-103% | Demonstrates the closeness of measured values to the true value. |
Spectroscopic and Immunoanalytical Methods in Research
Beyond chromatography, spectroscopic and immunoanalytical methods offer complementary approaches for this compound research, particularly for metabolite identification and high-throughput screening.
Mass Spectrometry (MS/MS) for Metabolite Analysis
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is indispensable for identifying and quantifying metabolites of this compound. This technique allows for the precise determination of molecular weight and structural information through fragmentation patterns. By monitoring specific precursor and product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), MS/MS provides highly selective and sensitive quantification of this compound metabolites in complex biological matrices.
Research utilizing MS/MS in metabolomics aims to elucidate metabolic pathways by identifying various metabolites, their structures, and their relative abundances. This is crucial for understanding how this compound is processed in the body, which can inform drug development and safety assessments. Studies in general metabolomics highlight the power of LC-MS/MS for profiling a wide range of metabolites e-enm.orgnih.gov.
Development of Immunological Assays for Research Purposes
Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer a sensitive and often high-throughput method for detecting and quantifying analytes like this compound or its metabolites. These assays rely on the specific binding of antibodies to the target analyte.
The development of immunological assays for this compound research would typically involve:
Antigen Synthesis: Creating a hapten-carrier conjugate of this compound or a key metabolite to elicit an antibody response.
Antibody Production: Generating polyclonal or monoclonal antibodies against the this compound conjugate.
Assay Design and Optimization: Developing a suitable assay format (e.g., direct ELISA, indirect ELISA, competitive ELISA) and optimizing parameters such as antibody concentrations, incubation times, and blocking agents.
Assay Validation: Evaluating critical performance characteristics like sensitivity (LOD), specificity (cross-reactivity with related compounds), accuracy, precision, and robustness.
Immunological assays are particularly useful when high sensitivity is required or when screening a large number of samples, such as in early-stage drug discovery or epidemiological studies.
Illustrative Immunoassay Development Parameters: Key parameters for immunoassay validation include sensitivity (LOD), specificity, dynamic range, accuracy, and precision rockland.comnih.govresearchgate.netchimera-biotec.com. For instance, studies on anti-drug antibody assays emphasize the need for well-defined LOD, specificity to avoid false positives, and robust performance across different sample matrices researchgate.netnih.gov. While specific immunoassay data for this compound is not readily available in general literature, the principles and parameters are well-established in broader immunoassay development.
Validation Parameters for Research Analytical Methods
Rigorous validation of analytical methods is paramount in research to ensure the reliability, accuracy, and reproducibility of results. This process confirms that the chosen analytical procedure is suitable for its intended purpose. Key validation parameters, often guided by international standards such as ICH Q2(R1) ich.org, include:
Specificity/Selectivity: The ability of the method to measure the analyte (this compound) accurately in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous compounds. This is often demonstrated by analyzing spiked samples or samples known to contain interfering substances.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing samples at different known concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percentage recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, analysts, or equipment).
Reproducibility: Precision between different laboratories (inter-laboratory precision), typically assessed during method transfer.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to be reliable. It is often determined based on signal-to-noise ratios or standard deviation of the response.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is a critical parameter for quantifying this compound in biological samples.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, temperature, or pH. This indicates the reliability of the method during normal usage.
These validation parameters collectively ensure that any analytical data generated for this compound research is scientifically sound and defensible.
Compound Names Mentioned:
this compound
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
Limit of Detection (LOD) The Limit of Detection (LOD) represents the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy, under the stated experimental conditions wjarr.comunodc.orgyoutube.comich.orgeflm.eu. It signifies the point at which the analyte signal can be distinguished from background noise unodc.orgyoutube.comnih.gov. Common methods for determining LOD include evaluating the signal-to-noise ratio (typically a ratio of 3:1) or using statistical approaches based on the standard deviation of blank samples or samples with low analyte concentrations wjarr.comturkjps.orgeflm.eunih.govd-nb.infotdx.cat.
Limit of Quantification (LOQ) The Limit of Quantification (LOQ) is defined as the lowest concentration of this compound in a sample that can be quantitatively determined with a predefined level of acceptable precision and accuracy wjarr.comyoutube.comturkjps.orgich.orgeflm.eunih.govd-nb.infofudschem.com. Achieving the LOQ means the method can reliably measure and report a specific quantity of the analyte youtube.com. Similar to LOD determination, LOQ can be assessed using signal-to-noise ratios (often 10:1) or through statistical calculations involving standard deviations and predefined bias/imprecision goals turkjps.orgeflm.eunih.govd-nb.info. For example, in the analysis of organochlorine pesticides, quantification limits were reported between 0.002 and 0.016 µg/L using the laboratory fortified blank method d-nb.info. In another study, the LOQ for N-nitrosamines was found to be between 0.06-0.09 ppm turkjps.org. For a stability-indicating HPLC method, the LOQ was determined to be 5 µg/mL nih.gov.
Precision, Accuracy, and Robustness Studies
Precision Precision in analytical method validation refers to the degree of agreement among multiple measurements of the same homogeneous sample obtained under identical or similar conditions elementlabsolutions.comresolian.com. It is assessed by evaluating the variability of results, often expressed as the relative standard deviation (%RSD) wjarr.comresolian.comturkjps.org. Precision studies typically involve replicate analyses (e.g., intra-day and inter-day) at different concentration levels turkjps.orgich.org. For instance, a precision study for a GC-MS/MS method reported intra-day and inter-day RSDs less than 9.15% turkjps.org, while another HPLC method validation reported %RSD less than 2.5% nih.gov.
Accuracy Accuracy measures the closeness of agreement between the value obtained by the analytical method and the true or accepted reference value wjarr.comelementlabsolutions.comresolian.com. It is typically assessed through recovery studies, where a known amount of this compound is added to a sample matrix, and the percentage of the added analyte recovered by the method is calculated wjarr.comich.orgnih.govnih.gov. Accuracy should ideally be evaluated across a minimum of three concentration levels, with multiple replicates at each level ich.org. Recovery percentages are expected to fall within acceptable limits, for example, 98.25-101.58% recovery was reported for one HPLC method nih.gov, and average recoveries of 91.6-105.7% were observed for terpenes in another study nih.gov.
Robustness Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters wjarr.comelementlabsolutions.comyoutube.comich.orgllri.in. These variations might include changes in temperature, mobile phase composition, pH, or instrument settings. A robust method provides reliable and consistent results even when subjected to minor deviations from the standard operating conditions, indicating its suitability for routine use elementlabsolutions.comich.org.
Sample Preparation Strategies for Biological Matrix Analysis in Research
The analysis of this compound in biological samples such as blood, plasma, or urine is often preceded by critical sample preparation steps. These procedures are essential for removing interfering matrix components, concentrating the analyte if necessary, and ensuring compatibility with the analytical instrument, thereby enhancing method sensitivity and robustness analytik-jena.frnih.govrsc.orgsigmaaldrich.com.
Common sample preparation techniques employed in bioanalysis include:
Dilution: Simple dilution with a suitable solvent or buffer can be used to reduce matrix effects and bring analyte concentrations within the instrument's linear range analytik-jena.fr. For instance, a 20-fold dilution in an alkali mixture was described for ICP-MS analysis of biological samples, incorporating components like ammonium (B1175870) hydroxide (B78521), EDTA, propanol, Triton X-100, and gold analytik-jena.fr.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. It is a traditional method for extracting analytes from biological fluids nih.govsigmaaldrich.com.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte while allowing matrix components to pass through, or vice versa. It is often preferred for its efficiency and ability to yield cleaner extracts compared to LLE nih.govsigmaaldrich.com.
Protein Precipitation (PPT): This method is used to remove proteins from biological samples, which can otherwise interfere with chromatographic separation or cause ion suppression in mass spectrometry nih.gov.
Dilute-and-Shoot: For highly sensitive techniques like LC-MS/MS, a simple "dilute-and-shoot" approach, sometimes combined with enzymatic hydrolysis, can be sufficient for sample preparation, minimizing sample handling and analysis time kurabiotech.com.
Compound List
this compound
Amphetamine
Methamphetamine
Benzodiazepines
Organochlorine pesticides
Monoterpenes
N-nitrosamines
Tonabersat
Zolpidem
Gabapentin
Tramadol
Methadone
Meprobamate
Phentermine
Benzoylecgonine
Lorazepam
Oxymorphone
Impurities
Degradation products
Ammonium hydroxide (NH4OH)
EDTA
Propanol
Triton X-100
Gold (Au)
Helium (He)
Hydrogen (H2)
Nitrogen (N2)
Acetonitrile
Methanol
Acetic acid
Trifluoroacetic acid (TFA)
Diethyl ether
Formic acid
Ammonium phosphate (B84403)
Pentane
Carbon disulfide (CS2)
PCE (Pentachloroethane)
Theoretical Frameworks and Computational Modeling in Ethallobarbital Research
Molecular Dynamics Simulations of Barbiturate-Receptor Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecular systems over time. In the context of Ethallobarbital and other barbiturates, MD simulations are instrumental in understanding their interactions with biological targets, primarily the Gamma-Aminobutyric Acid type A (GABAA) receptor rsc.orgcambridge.orgnih.gov. These simulations allow researchers to visualize and analyze the binding of barbiturates to specific sites on the receptor, observe conformational changes induced by binding, and investigate the mechanisms by which they modulate ion channel activity rsc.orgnih.gov.
Studies involving barbiturates like phenobarbital (B1680315) have utilized MD to explore binding pockets within the GABAA receptor, identifying key residues involved in these interactions and the influence of these interactions on channel gating rsc.orgcambridge.orgnih.govpnas.org. For instance, MD simulations have been employed to model the pore region of GABAA receptors and predict interactions with various toxicants and modulators, including barbiturate-like structures pnas.org. Furthermore, MD simulations of receptor domains, such as the intracellular domain, have revealed how associated proteins can alter the electrostatic environment and ion conductance, providing a systems-level perspective on receptor function nih.gov. While specific MD studies detailing this compound's interaction with the GABAA receptor are not explicitly detailed in the reviewed literature, the methodologies and findings from studies on related barbiturates provide a strong foundation for understanding how such simulations would be applied to this compound researchgate.net. These simulations offer atomic-level detail, complementing experimental techniques like cryo-electron microscopy to elucidate complex drug-receptor dynamics nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Barbiturates
Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational approach that establishes mathematical correlations between the chemical structure of compounds and their biological activity nih.govresearchgate.netresearchgate.netslideshare.net. For barbiturates, QSAR has been extensively used to predict anesthetic activity and other pharmacological effects nih.govresearchgate.netresearchgate.net. These models typically employ a range of molecular descriptors, including conformation-independent and 2D descriptors, SMILES notation, and local graph invariants, to represent the structural and physicochemical properties of molecules nih.govresearchgate.net.
The development of QSAR models often involves statistical techniques such as Monte Carlo optimization, multiple linear regression (MLR), and partial least squares (PLS) nih.govresearchgate.netresearchgate.net. These methods aim to build robust predictive models that can accurately forecast the activity of new, unsynthesized compounds. For example, QSAR studies on barbiturates and thiobarbiturates have reported strong correlations, with models achieving high R² values for both training and test sets, indicating good predictive reliability nih.govresearchgate.net. Some analyses have indicated that while electronic and geometrical parameters are significant, hydrophilic influences may not play a substantial role in the anesthetic processes of certain barbiturates researchgate.net. This compound, as a barbiturate (B1230296), is a candidate for inclusion in such QSAR studies, enabling the prediction of its potential activities and guiding the design of analogs with improved therapeutic profiles iiab.meteknokrat.ac.idhandwiki.org.
Table 1: QSAR Model Performance for Barbiturates
| Model Type | Training Set R² | Test Set R² | Methodology |
| Conformation Independent & 2D Descriptors | 0.8701 | 0.8430 | Monte Carlo optimization, PLS/MLR (3 latent variables) |
| Data derived from studies on barbiturate anesthetic activity nih.govresearchgate.net. |
Systems Biology and Network Pharmacology Approaches for Barbiturates
Systems biology and network pharmacology represent more holistic approaches to understanding drug action, moving beyond single-target interactions to explore complex biological networks researchgate.netscience.govbiorxiv.orgdhimmel.com. Network pharmacology integrates principles from systems biology and network informatics to elucidate the multi-target effects of drugs and their interactions within biological systems researchgate.netbiorxiv.org. This paradigm assumes that diseases arise from a multitude of molecular alterations, and effective treatments may require interventions at multiple points within these disrupted networks biorxiv.orgdhimmel.com.
For drug classes like barbiturates, which modulate fundamental neuronal pathways such as the GABAergic system, network pharmacology can help map their interactions with various cellular components, identify potential off-target effects, and predict drug-drug interactions researchgate.netscience.gov. By analyzing comprehensive drug-target-disease relationships, these approaches can uncover synergistic therapeutic effects and guide the development of multi-target drugs researchgate.net. While specific network pharmacology studies focusing exclusively on this compound are not detailed here, the broader application of these methodologies to drug classes including barbiturates highlights their utility in understanding the systems-level impact and potential therapeutic repositioning of such compounds biorxiv.orgdhimmel.com. These computational frameworks are crucial for deciphering the complex pharmacological profiles of drugs within the intricate web of biological processes.
Predictive Modeling for In Vitro to In Vivo Extrapolation in Preclinical Studies
Translating findings from preclinical in vitro studies to predict in vivo behavior in humans is a critical challenge in drug development. Predictive modeling, particularly In Vitro to In Vivo Extrapolation (IVIVE) and Physiologically-Based Pharmacokinetic (PBPK) modeling, plays a vital role in addressing this challenge researchgate.netustb.ac.idresearchgate.nettri-institute.org. These models integrate physicochemical properties of drugs with physiological and metabolic data to simulate pharmacokinetic (PK) profiles, such as absorption, distribution, metabolism, and excretion (ADME), in preclinical species and humans researchgate.netustb.ac.idtri-institute.org.
PBPK models, for instance, construct a virtual representation of the body, allowing for the simulation of drug disposition across various organs and tissues based on established physiological parameters and drug-specific properties researchgate.netresearchgate.net. IVIVE methodologies are essential components of PBPK models, enabling the scaling of metabolic clearance and other parameters from in vitro systems (e.g., liver microsomes, hepatocytes) to the whole organism tri-institute.org. Studies have investigated the intestinal absorption of barbiturates using in vivo methods and explored correlations with in vitro assays, underscoring the relevance of IVIVE for this drug class kinampark.com. Generally, computational models for predicting compound properties have shown predictivity ranging from approximately 0.4 to 0.7, with PBPK often being the favored approach due to its mechanistic basis tri-institute.org.
Q & A
Q. What are the established protocols for synthesizing Ethallobarbital with high purity, and how can researchers validate its chemical identity?
- Methodological Answer: this compound synthesis typically involves a multi-step barbiturate formation reaction, starting with malonic ester derivatives and urea. To ensure high purity, employ recrystallization or column chromatography for purification. Validate identity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published literature and ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent ratios) in detail .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and what validation parameters are critical?
- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is preferred for quantification. Validate methods by assessing linearity (R² > 0.99), precision (CV < 15%), accuracy (80–120% recovery), and limit of detection (LOD). Include internal standards (e.g., deuterated analogs) to control matrix effects. Document validation protocols per ICH guidelines .
Q. What are the primary pharmacological targets of this compound, and how can researchers design in vitro assays to evaluate its mechanism of action?
- Methodological Answer: this compound primarily acts on GABAₐ receptors. Use patch-clamp electrophysiology in transfected HEK293 cells expressing human GABAₐ subunits to measure chloride ion currents. Compare EC₅₀ values against controls (e.g., pentobarbital). Include competitive binding assays with radiolabeled ligands (e.g., [³H]muscimol) to assess receptor affinity. Ensure assays are replicated across multiple cell batches to account for variability .
Advanced Research Questions
Q. How can researchers optimize experimental parameters to address variability in this compound’s sedative efficacy across animal models?
- Methodological Answer: Apply a Design of Experiments (DOE) approach to test factors like dosage, administration route (IV vs. oral), and animal strain (e.g., Sprague-Dawley vs. Wistar rats). Use factorial designs to identify interactions between variables. Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes (e.g., rotarod tests). Replicate results in ≥3 independent cohorts .
Q. What strategies resolve contradictions in reported neurotoxic effects of this compound at high doses?
- Methodological Answer: Conduct a systematic review with meta-analysis to aggregate preclinical data. Stratify studies by dose range, exposure duration, and model specificity (e.g., primary neurons vs. in vivo). Perform subgroup analyses to identify confounding variables (e.g., co-administered drugs). Validate hypotheses using transcriptomics (RNA-seq) to map apoptotic pathways in hippocampal tissues. Address publication bias via funnel plots and sensitivity analyses .
Q. How can computational models predict this compound’s metabolic interactions with cytochrome P450 enzymes, and what experimental validation is required?
- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate this compound’s binding to CYP3A4/2C19 isoforms. Validate predictions with in vitro microsomal assays measuring metabolite formation (e.g., hydroxylated derivatives) via LC-MS. Compare kinetic parameters (Km, Vmax) across isoforms. Corrogate findings with clinical data from human liver microsomes or hepatocyte cultures to ensure translational relevance .
Q. What methodological frameworks are recommended for assessing this compound’s long-term neurocognitive impacts in chronic exposure studies?
- Methodological Answer: Implement longitudinal behavioral batteries (e.g., Morris water maze, fear conditioning) in rodent models, with staggered dosing regimens. Use longitudinal mixed-effects models to account for intra-subject variability. Complement with immunohistochemistry (e.g., caspase-3 for apoptosis) and MRI to quantify hippocampal atrophy. Ensure blinding and randomization to mitigate observer bias .
Methodological Considerations for Data Quality
- Reproducibility : Document all experimental parameters (e.g., solvent purity, equipment calibration) in supplementary materials to enable replication .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and ethical review board approvals .
- Data Contradiction Analysis : Use sensitivity analyses and triangulation (e.g., in vitro, in vivo, in silico) to validate inconsistent findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
